molecular formula C7H13ClO B8628882 3-Pentanone, 2-chloro-2,4-dimethyl- CAS No. 50994-73-5

3-Pentanone, 2-chloro-2,4-dimethyl-

Cat. No.: B8628882
CAS No.: 50994-73-5
M. Wt: 148.63 g/mol
InChI Key: ZHKKJHYVQBKYCU-UHFFFAOYSA-N
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Description

3-Pentanone, 2-chloro-2,4-dimethyl- (CAS: 17346-16-6) is a chlorinated ketone derivative with the molecular formula C₇H₁₂Br₂O (as listed in , though this may be a typographical error; the correct formula for the non-brominated compound is likely C₇H₁₃ClO based on structural analysis). It features a pentanone backbone substituted with a chlorine atom at position 2 and methyl groups at positions 2 and 2. This compound is characterized by its moderate polarity due to the ketone functional group and halogen substitution, influencing its physical and chemical properties such as boiling point (89–91°C at 13 mmHg), density (1.61 g/mL), and flash point (163°F) .

Properties

CAS No.

50994-73-5

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

2-chloro-2,4-dimethylpentan-3-one

InChI

InChI=1S/C7H13ClO/c1-5(2)6(9)7(3,4)8/h5H,1-4H3

InChI Key

ZHKKJHYVQBKYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Diisopropyl Ketone (2,4-Dimethyl-3-Pentanone)

  • Structure: Lacks the chlorine atom but shares the 2,4-dimethyl substitution on the pentanone backbone.
  • Physical Properties: Boiling point: 144–146°C (at atmospheric pressure), significantly higher than the chlorinated derivative due to increased molecular symmetry and lack of polar chlorine. Density: ~0.81 g/mL (lower than 3-pentanone, 2-chloro-2,4-dimethyl- due to reduced halogen content).
  • Applications : Widely used as a solvent in industrial coatings and pharmaceutical synthesis. The absence of chlorine makes it less reactive in nucleophilic substitution reactions compared to the chlorinated analog .

3-Methyl-2,4-Pentanedione (CAS: 815-57-6)

  • Structure : A diketone with methyl groups at positions 3 and 3.
  • Physical Properties: Boiling point: 194–196°C (higher than both diisopropyl ketone and the chlorinated derivative due to dual ketone groups enhancing intermolecular forces).
  • Reactivity : The diketone structure allows for chelation with metal ions, making it useful in coordination chemistry, whereas the chlorinated ketone is more suited for alkylation reactions .

2-Chloro-2,4-Dimethylpentane (CAS: 595-38-0)

  • Structure : A chloroalkane analog without the ketone group.
  • Physical Properties :
    • Boiling point: ~135°C (lower than the ketone derivative due to the absence of polar carbonyl interactions).
    • Reactivity: Primarily undergoes elimination or nucleophilic substitution reactions, whereas the ketone derivative participates in condensation and oxidation reactions .

Key Research Findings and Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/mL) logP Key Applications
3-Pentanone, 2-chloro-2,4-dimethyl- 89–91 (13 mmHg) 1.61 ~2.13 Intermediate in organic synthesis
Diisopropyl ketone 144–146 0.81 ~1.98 Industrial solvent
3-Methyl-2,4-pentanedione 194–196 1.02 ~0.45 Metal chelation
2-Chloro-2,4-dimethylpentane ~135 0.87 ~3.10 Alkylation reactions

Table 2: Thermodynamic Properties (Calculated)

Compound ΔfH°gas (kJ/mol) ΔvapH° (kJ/mol) Tc (K)
3-Pentanone, 2,4-dimethyl- (oxime derivative) -278.17 50.47 715.36
Diisopropyl ketone -318.5* 44.2* 645* [Est.]

*Estimated based on homologous series.

Functional and Application Differences

  • acetone comparisons) .
  • Biological Activity: Chlorinated ketones are less prevalent in natural VOC profiles (e.g., in plant or fish studies) compared to non-halogenated analogs, suggesting niche roles in synthetic chemistry rather than biological systems .
  • Safety Profile : The chlorinated derivative’s higher density and flammability (flash point 163°F) necessitate stricter handling protocols compared to diisopropyl ketone .

Preparation Methods

Base-Catalyzed Condensation of Chlorinated Aldehydes

The condensation of 4-chlorobenzaldehyde with pinacolone (3,3-dimethyl-2-butanone) under alkaline conditions forms a β-ketoaldehyde intermediate, which is subsequently hydrogenated to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. Adapting this method for aliphatic systems, chloroacetaldehyde or 2-chloropropionaldehyde may substitute aromatic aldehydes to generate aliphatic chlorinated ketones.

Key Parameters :

  • Catalyst : Sodium hydroxide (2–5 g/100 L reaction solution) optimizes condensation efficiency. At 2.0 g/100 L, ketene yields reach 88.5%[Table 1].

  • Temperature : 70°C ensures optimal reaction kinetics, reducing side-product formation[Table 4].

  • Solvent : Methanol facilitates both condensation and hydrogenation steps, enhancing reagent solubility.

Hydrogenation of Chlorinated Ketene Intermediates

The hydrogenation of chlorinated ketenes, derived from condensation, proceeds under 2.5–3.0 MPa hydrogen partial pressure with sodium hydroxide as a co-catalyst. For example, hydrogenating 2-chloro-4,4-dimethyl-3-penten-2-one at 70°C achieves 99.5% conversion[Table 7].

Optimization Insights :

  • Hydrogen Pressure : Increasing pressure from 2.0 MPa to 3.0 MPa elevates conversion from 84.7% to 99.5%[Table 11].

  • Catalyst Recycling : Sedimentation and filtration enable sodium hydroxide recovery, reducing waste[Claim 3].

Malonate Alkylation with Chlorinated Acyl Chlorides

Synthesis of Chlorinated Acyl Chlorides

Chlorinated acyl chlorides, such as 2-chloro-2,4-dimethylbutyryl chloride, are synthesized via thionyl chloride treatment of corresponding carboxylic acids. For instance, chlorinating 2,4-dimethylbutyric acid yields the acyl chloride precursor.

Malonate Alkylation and Decarboxylation

Reacting magnesium alkoxyl ethyl malonate with 2-chloro-2,4-dimethylbutyryl chloride forms a chlorinated malonate ester. Acidic hydrolysis (H₂SO₄, reflux) followed by decarboxylation produces 2-chloro-2,4-dimethyl-3-pentanone.

Experimental Data :

  • Yield : 80% with 98.5% purity[Example 2].

  • Conditions :

    • Hydrolysis : 20% H₂SO₄ at reflux for 4 hours.

    • Decarboxylation : Neutralization with NaOH, extraction with benzene, and fractional distillation (128–131°C).

Chlorination of Preformed Ketones

Electrophilic Alpha-Chlorination

Direct chlorination of 2,4-dimethyl-3-pentanone using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces chlorine at the α-position. Steric hindrance from the 2,4-dimethyl groups necessitates harsh conditions, often leading to low selectivity.

Challenges :

  • Regioselectivity : Competing chlorination at the 4-methyl group requires directing groups or bulky bases.

  • Byproducts : Over-chlorination and oxidation side reactions reduce yields.

Radical Chlorination

UV-initiated radical chlorination with Cl₂ gas offers an alternative pathway. However, uncontrolled radical chain propagation often results in polychlorinated derivatives, complicating purification.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Advantage
Condensation-Hydrogenation88.5%>99%HighRecyclable catalyst system
Malonate Alkylation80%98.5%ModerateAdaptable to diverse substrates
Direct Chlorination45–60%85–90%LowMinimal synthetic steps

Industrial-Scale Considerations

Catalyst Recovery and Waste Management

Sodium hydroxide recovery via sedimentation reduces operational costs and environmental impact[Claim 3]. In malonate-based routes, solvent recycling (e.g., benzene) is critical for economic viability.

Process Intensification

Continuous-flow reactors enhance mass transfer in hydrogenation steps, mitigating pressure and temperature gradients observed in batch systems [Table 7].

Q & A

Q. Methodological Note :

  • Use IUPAC Rule C-14.2 for ketones and Rule A-2.3 for substituent numbering.
  • Validate naming using tools like ChemDraw or PubChem’s IUPAC Name Generator.

Basic: What spectroscopic methods are suitable for characterizing 2-chloro-2,4-dimethyl-3-pentanone?

Key techniques include:

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹.
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., α-cleavage near the ketone) and chlorine isotopic signatures (³⁵Cl/³⁷Cl ratio) confirm molecular structure.
  • ¹³C NMR : Distinct signals for carbonyl carbons (~205–220 ppm), chlorinated carbons (~40–60 ppm), and methyl groups (~20–30 ppm).

Q. Resolution Strategy :

  • Compare data using the same method (e.g., gas-phase ion energetics).
  • Cross-validate with computational models (e.g., COSMO-RS).

Advanced: How to design experiments for studying solubility in chlorinated solvents?

  • Dynamic Method : Measure solubility via gravimetric or UV-Vis analysis under controlled temperatures (e.g., 283–313 K).

  • Modeling : Fit data using Redlich–Kister equations to account for non-ideal interactions:

    ΔGmix=RTxilnγi\Delta G_{\text{mix}} = RT \sum x_i \ln \gamma_i

    where γi\gamma_i is the activity coefficient.

Q. Example Parameters :

SolventTemperature (K)Redlich–Kister CoefficientsReference
1-Chlorohexane298.15A0=0.25A_0 = 0.25, A1=0.12A_1 = -0.12

Advanced: What mechanistic insights explain stereochemical control in enolate formation?

  • Lithium Amides : Use of HMPT (hexamethylphosphoramide) and TMEDA (tetramethylethylenediamine) as ligands enhances enolate stability and selectivity.
  • Kinetic vs. Thermodynamic Control : Bulky substituents (e.g., 2,4-dimethyl groups) favor less sterically hindered enolates.

Q. Experimental Protocol :

React ketone with LDA (lithium diisopropylamide) in THF at −78°C.

Quench with electrophiles (e.g., alkyl halides) to trap enolates.

Basic: What safety protocols are recommended for handling 2-chloro-2,4-dimethyl-3-pentanone?

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
  • PPE : Gloves (nitrile), goggles, and fume hood use due to volatility (predicted bp ~160°C).
  • Disposal : Neutralize with alkaline ethanol before incineration.

Advanced: How does fluorescence spectroscopy apply to studying this ketone?

  • PLIF Applications : 3-Pentanone derivatives are used as tracers in fluid dynamics. Excitation at 248–308 nm yields fluorescence quantum yields (~0.001–0.01) for velocity mapping.
  • Temperature Dependence : Fluorescence intensity decreases with higher temperatures due to collisional quenching.

Advanced: What thermodynamic models explain excess volume (Vᴱ) in 1-chloroalkane mixtures?

  • Modified Margules Equation :

    VE=x1x2(A0+A1(x1x2))V^\mathrm{E} = x_1x_2 \left( A_0 + A_1(x_1 - x_2) \right)

    where x1x_1, x2x_2 are mole fractions.

  • Molecular Interpretation : Negative VEV^\mathrm{E} values indicate strong dipole-dipole interactions between ketone and chloroalkane.

Basic: What synthetic routes are available for 2-chloro-2,4-dimethyl-3-pentanone?

  • Friedel-Crafts Acylation : React 2,4-dimethylpentane with Cl₂ in the presence of AlCl₃.
  • Enolate Chlorination : Treat 2,4-dimethyl-3-pentanone with N-chlorosuccinimide (NCS) under basic conditions.

Q. Yield Optimization :

  • Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2).

Advanced: How to analyze gas-phase ion energetics via mass spectrometry?

  • Collision-Induced Dissociation (CID) : Fragment ions (e.g., [C₅H₉O]⁺) reveal bond dissociation energies.
  • Computational Validation : Compare experimental data with DFT-calculated ionization potentials (e.g., B3LYP/6-31G*).

Q. Key Reference Data :

Ionm/zEnergy (kJ/mol)Method
[M-Cl]⁺127340 ± 5CID-MS

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